
1,3,3,5,5-Pentamethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5,5-Pentamethylpiperidin-4-ol: is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine This compound is characterized by the presence of five methyl groups attached to the piperidine ring, making it highly substituted and sterically hindered
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,3,5,5-Pentamethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,3,5,5-Pentamethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,3,3,5,5-Pentamethylpiperidin-4-one.
Reduction: 1,3,3,5,5-Pentamethylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3,3,5,5-Pentamethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,3,3,5,5-Pentamethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The steric hindrance provided by the methyl groups can affect the compound’s binding affinity and selectivity towards its targets. Additionally, the compound’s lipophilicity can enhance its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1,2,2,6,6-Pentamethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the methyl groups.
1,2,2,6,6-Pentamethyl-4-piperidinol: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1,3,3,5,5-Pentamethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112127-02-3 |
|---|---|
Molekularformel |
C10H21NO |
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1,3,3,5,5-pentamethylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-11(5)7-10(3,4)8(9)12/h8,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZSROMJXHHXERDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC(C1O)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


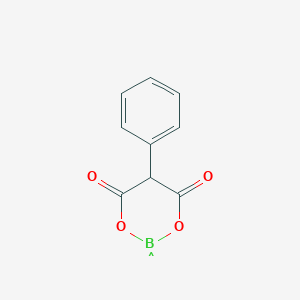
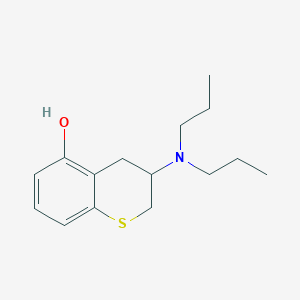
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
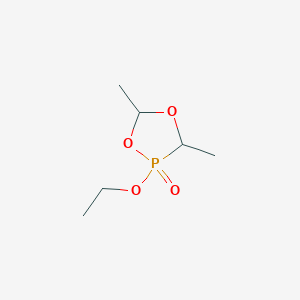
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
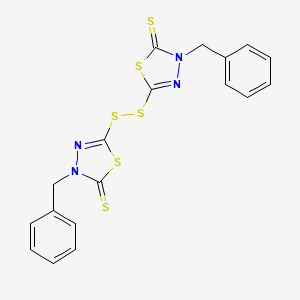
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
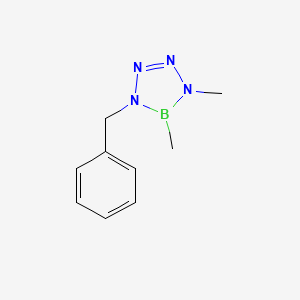
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
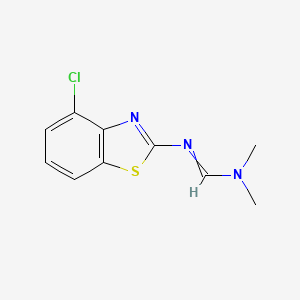
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
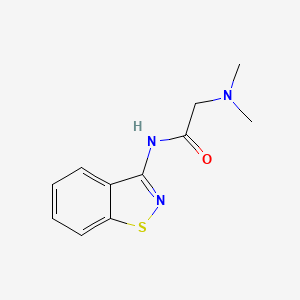
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
